1-(3-Trifluoromethylphenyl)piperazine hydrochloride, commonly referred to as TFMPP hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 266.69 g/mol. This compound is notable for its applications in forensic science and research, particularly in the study of psychoactive substances. The compound is classified under piperazine derivatives and is recognized for its structural similarity to other psychoactive agents, which allows it to interact with various neurotransmitter systems in the body.
1-(3-Trifluoromethylphenyl)piperazine hydrochloride is synthesized from piperazine and 3-trifluoromethylphenyl derivatives. It falls under the category of piperazine derivatives, which are a class of compounds known for their diverse biological activities. The compound can be identified by its CAS number 16015-69-3, and it is often used as a reference material in analytical chemistry and toxicology.
The synthesis of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride typically involves the following steps:
Technical details such as reaction conditions (temperature, solvents) and purification methods (e.g., recrystallization or chromatography) are crucial for achieving high purity levels in the final product .
The molecular structure of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride features a piperazine ring substituted with a 3-trifluoromethylphenyl group. The structural formula can be represented as follows:
The melting point of this compound ranges from 237°C to 239°C, indicating its solid state at room temperature .
1-(3-Trifluoromethylphenyl)piperazine hydrochloride can undergo various chemical reactions typical of piperazine derivatives:
Technical details regarding these reactions include specific conditions such as solvent choice and temperature, which influence reaction rates and yields .
The mechanism of action of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act primarily as a serotonin receptor agonist, affecting both central and autonomic nervous functions. This interaction can lead to alterations in mood and perception, similar to other psychoactive substances.
Data from pharmacological studies indicate that compounds structurally related to TFMPP can modulate serotonin levels, impacting behaviors associated with anxiety and depression .
1-(3-Trifluoromethylphenyl)piperazine hydrochloride is primarily utilized in scientific research, particularly in forensic laboratories for:
Additionally, due to its structural similarities with recreational drugs like benzylpiperazine, it has implications in studies related to drug abuse and psychopharmacology .
TFMPP acts as a high-affinity, non-selective agonist at multiple serotonin (5-HT) receptor subtypes. In vitro binding studies reveal nanomolar affinity for 5-HT receptors, with the following rank order of potency: 5-HT2C (Ki = 62 nM) > 5-HT1B (Ki = 30–132 nM) > 5-HT2A (Ki = 160–269 nM) > 5-HT1A (Ki = 288–1,950 nM) > 5-HT1D (Ki = 282 nM) [1] [2] [5]. TFMPP functions as a full agonist at 5-HT1B, 5-HT1D, and 5-HT2C receptors, while exhibiting only weak partial agonism/antagonism at 5-HT2A receptors [2] [5] [6]. Unlike structurally related piperazines (e.g., mCPP), TFMPP shows negligible activity at 5-HT3 receptors (IC50 = 2,373 nM) [1] [2].
Functionally, TFMPP's 5-HT2C agonism mediates key behavioral effects in rodents. Administration reduces exploratory activity (ambulation and peeping) in open-field tests—effects blocked by 5-HT2C antagonists like mesulergine and metergoline [3]. TFMPP also induces the serotonin behavioral syndrome (flat body posture, forepaw treading) and the head-twitch response, a behavioral proxy for psychedelic effects mediated primarily by 5-HT2A receptors [1] [2]. These effects confirm potent central 5-HT receptor activation.
Table 1: Receptor Binding Profile of TFMPP
Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
---|---|---|
5-HT1A | 288–1,950 | Full agonist |
5-HT1B | 30–132 | Full agonist |
5-HT1D | 282 | Full agonist |
5-HT2A | 160–269 | Weak partial agonist/antagonist |
5-HT2C | 62 | Full agonist |
5-HT3 | >2,373 | Negligible activity |
TFMPP is rarely used alone in recreational contexts; instead, it is combined with BZP in ratios ranging from 1:1 to 10:1 (BZP:TFMPP) to mimic the entactogenic effects of MDMA [1] [6] [7]. Neurochemically, this synergy arises from complementary mechanisms:
When co-administered (typically 1:1 ratio), BZP/TFMPP produces supra-additive increases in extracellular dopamine and serotonin in the nucleus accumbens. In vivo microdialysis in rats shows that 3 mg/kg BZP/TFMPP replicates the parallel increase in dopamine and serotonin release characteristic of MDMA [1] [6]. At higher doses (10 mg/kg), the combination triggers dangerous synergism: dopamine release exceeds the summed effects of each drug alone, and some animals develop seizures [6]. Mechanistically, TFMPP enhances dopamine release via 5-HT2C receptor-dependent modulation of dopaminergic terminals—an effect absent with either compound alone [1] [6].
TFMPP and MDMA share the ability to evoke monoamine release, but through distinct molecular mechanisms and with differing selectivity:
Table 2: Monoamine Release Profiles of TFMPP, BZP, MDMA, and Their Combinations
Compound | SERT-Mediated 5-HT Release | DAT-Mediated DA Release | Neurotransmitter Selectivity |
---|---|---|---|
TFMPP alone | Potent (EC50 = 121 nM) | Absent | Selective 5-HT release |
BZP alone | Absent | Potent (EC50 = 121 nM) | Selective DA/NE release |
MDMA alone | Potent (EC50 = 54 nM) | Moderate (EC50 = 138 nM) | Balanced 5-HT/DA release |
BZP/TFMPP (1:1) | Synergistic | Synergistic | MDMA-like 5-HT/DA release |
Potency Differences:TFMPP is ~3-fold less potent than MDMA at elevating extracellular serotonin in vivo [1]. The BZP/TFMPP combination requires higher molar doses than MDMA to achieve equivalent monoamine elevations [6] [7].
Receptor vs. Transporter Dominance:Unlike MDMA, TFMPP strongly activates post-synaptic 5-HT receptors due to its direct agonist properties. This contributes to its anxiogenic and dysphoric effects in humans at higher doses [2] [6]. Human EEG studies confirm that TFMPP accelerates interhemispheric transfer time (IHTT)—an effect attributed to enhanced serotonergic transmission—without affecting reaction times [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8